5-Fluoro-2-methylphenol
Overview
Description
The compound of interest, 5-Fluoro-2-methylphenol, is a fluorinated phenol derivative. While the exact compound is not directly studied in the provided papers, several related compounds with similar structural motifs have been synthesized and characterized. These compounds include various fluorinated phenol derivatives and Schiff-base molecules, which are often used in the development of materials with specific electronic and optical properties .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step procedures, including the formation of Schiff bases and the introduction of fluorine atoms into the phenolic ring. For instance, the synthesis of a fluorinated Schiff-base molecule was achieved by reacting a fluorinated phenol with an appropriate aldehyde or ketone . Similarly, a complex fluorinated molecule was synthesized using a multi-step process that included O-methylation and a Schiff reaction . These methods highlight the versatility of synthetic approaches in creating fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structures of the related compounds have been characterized using various spectroscopic techniques and X-ray crystallography. The studies revealed details about the geometry, intramolecular interactions, and stabilization of the molecules through hydrogen bonding and other non-covalent interactions . For example, the crystal structure of a related compound was stabilized by intermolecular non-classical hydrogen bonds, forming a 2D network structure .
Chemical Reactions Analysis
The chemical reactivity of fluorinated phenols is influenced by the electron-withdrawing effect of the fluorine atom, which can affect the acidity of the hydroxyl group and the reactivity of the aromatic ring. The papers provided do not detail specific reactions of 5-Fluoro-2-methylphenol, but the synthesis and characterization of related compounds suggest that such molecules can participate in various organic transformations, including the formation of Schiff bases and complexation with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenolic compounds are often studied using computational methods such as Density Functional Theory (DFT). These studies can predict vibrational frequencies, electronic properties, and reactivity indices such as HOMO-LUMO gaps . The presence of fluorine atoms can lead to improved optical transparency, solubility, and lower dielectric constants, as seen in the synthesis and characterization of fluorinated polyimides . The related compounds exhibit a range of thermal and spectroscopic properties, which are crucial for their potential applications in material science and pharmaceuticals .
Scientific Research Applications
Safety And Hazards
5-Fluoro-2-methylphenol is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . The compound is also associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5-fluoro-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOSIHYVLHIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379129 | |
Record name | 5-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylphenol | |
CAS RN |
452-85-7 | |
Record name | 5-Fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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